
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate is an organic compound that features a furan ring and an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate typically involves the reaction of furan derivatives with ethyl acetoacetate under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reactors to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce saturated esters.
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and ethoxycarbonyl group play key roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxycarbonyl)-4-(furan-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(pyridin-3-yl)but-3-enoate
Uniqueness
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate is unique due to its specific combination of a furan ring and an ethoxycarbonyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
831222-94-7 |
|---|---|
Formule moléculaire |
C11H11O5- |
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
3-ethoxycarbonyl-4-(furan-3-yl)but-3-enoate |
InChI |
InChI=1S/C11H12O5/c1-2-16-11(14)9(6-10(12)13)5-8-3-4-15-7-8/h3-5,7H,2,6H2,1H3,(H,12,13)/p-1 |
Clé InChI |
VLQIJYBWNZBRCZ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(=CC1=COC=C1)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)

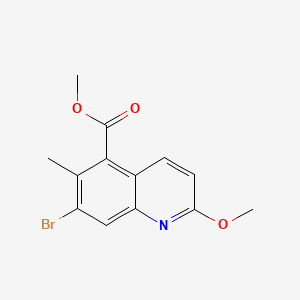
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
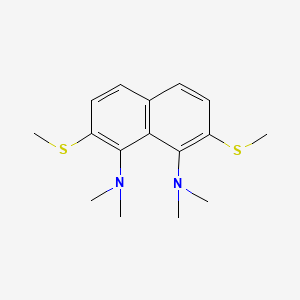
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)

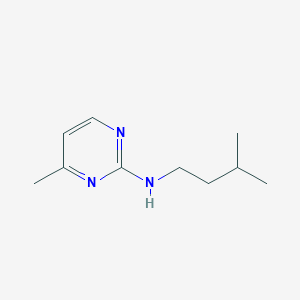


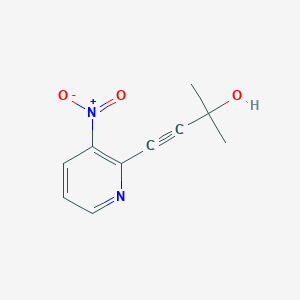
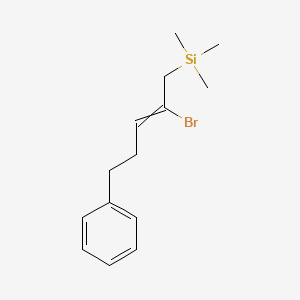
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
